molecular formula C16H16N4O4S B5593829 5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(2-furyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5593829
M. Wt: 360.4 g/mol
InChI Key: JIAHZSXCZZNTKR-RQZCQDPDSA-N
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Description

This compound is part of the triazole class, known for their extensive biological and corrosion inhibition activities. Triazoles are an important class in organic chemistry due to their structural diversity and potential in various applications.

Synthesis Analysis

The synthesis of triazole derivatives involves various strategies including condensation reactions, which are generally considered energetically feasible and can proceed at room temperature. This process is spontaneous and favored in the forward direction, indicating a high yield of the desired product (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using spectroscopic methods (FT-IR, UV-visible, NMR) and theoretical calculations (DFT, ab initio methods). These studies help in understanding the conformational dynamics, tautomerism, and electronic structure, which are crucial for predicting the reactivity and interaction of these molecules with biological targets (Karayel & Özbey, 2008).

Chemical Reactions and Properties

Triazole derivatives exhibit a range of chemical reactivity, which can be elucidated through their molecular electrostatic potential surfaces and electronic parameters. These compounds can participate in various chemical reactions, including aminomethylation and cyanoethylation, leading to the formation of novel compounds with potential biological activities (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined using various analytical techniques. X-ray diffraction (XRD) provides insights into the crystal structure, revealing the intermolecular interactions that stabilize the crystal lattice and influence the compound's solubility and melting point (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity towards different reagents, potential as inhibitors or activators in various biological pathways, and interaction with metals, are critical for their application in medicinal chemistry and materials science. These properties are often predicted using theoretical studies and confirmed through experimental evaluations, highlighting the versatility of triazole compounds in chemistry and biology (Saghyan et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity Predictions

Triazole compounds are noted for their synthesis flexibility and theoretical biological activity predictions. One study detailed the synthesis and theoretical analysis of a triazole compound, highlighting its potential as a cyclin-dependent kinase 5 enzyme inhibitor, suggesting a broad application in designing new compounds with significant biological activity (Srivastava et al., 2016).

Antibacterial and Antifungal Properties

Another research focus is the antibacterial and antifungal properties of triazole derivatives. A study synthesized Schiff base ligands from triazole and assessed their in vitro antibacterial activity against nine food pathogens. The compounds demonstrated potential activity, indicating triazole derivatives' role in developing new antimicrobial agents (Vinusha et al., 2020).

Insecticidal Activities

Triazole compounds have also been evaluated for their insecticidal activities. A study prepared tetrazole-linked triazole derivatives and screened them against Plodia interpunctella, with several compounds showing significant activity. This suggests their use in developing safer, more effective insecticides (Maddila et al., 2015).

Corrosion Inhibition

The corrosion inhibition properties of triazole derivatives on metals have been another area of interest. Research on Schiff’s bases derived from triazoles demonstrated excellent corrosion inhibition performance on mild steel in acidic solutions, indicating their importance in industrial applications to extend the lifespan of metal structures (Ansari et al., 2014).

Antioxidant and α-Glucosidase Inhibitory Activities

Furthermore, triazole derivatives have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, indicating their potential therapeutic applications in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).

properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-21-12-8-14(23-3)13(22-2)7-10(12)9-17-20-15(18-19-16(20)25)11-5-4-6-24-11/h4-9H,1-3H3,(H,19,25)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAHZSXCZZNTKR-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)C3=CC=CO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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